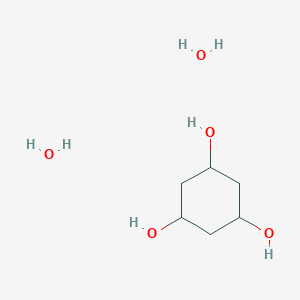

cis,cis-1,3,5-Cyclohexanetriol dihydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexane-1,3,5-triol;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3.2H2O/c7-4-1-5(8)3-6(9)2-4;;/h4-9H,1-3H2;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPLMYMZLRIJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583499 | |

| Record name | Cyclohexane-1,3,5-triol--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60662-54-6 | |

| Record name | Phloroglucitol dihydrate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane-1,3,5-triol--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHLOROGLUCITOL DIHYDRATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC3XXD79A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of cis,cis-1,3,5-Cyclohexanetriol dihydrate?

An In-depth Technical Guide to the Physical Properties of cis,cis-1,3,5-Cyclohexanetriol Dihydrate

Introduction

cis,cis-1,3,5-Cyclohexanetriol, also known as cis-phloroglucitol, is a hydrogenated derivative of phloroglucinol.[1] In its solid state, it commonly exists as a dihydrate. This technical guide provides a comprehensive overview of the core physical and chemical properties of cis,cis-1,3,5-Cyclohexanetriol dihydrate, tailored for researchers, scientists, and professionals in drug development. Understanding these fundamental properties is critical for its application in chemical synthesis, materials science, and pharmaceutical formulation.

Chemical and Molecular Identity

The accurate identification of a chemical entity is the foundation of all subsequent research. cis,cis-1,3,5-Cyclohexanetriol dihydrate is registered under multiple identifiers, and it is crucial to distinguish between the anhydrous and dihydrated forms.

| Identifier | Anhydrous Form | Dihydrate Form |

| IUPAC Name | (1s,3s,5s)-cyclohexane-1,3,5-triol | cyclohexane-1,3,5-triol;dihydrate |

| CAS Number | 50409-12-6[2][3] | 60662-54-6[][5][6] |

| Molecular Formula | C₆H₁₂O₃[2][3][] | C₆H₁₂O₃·2H₂O[5][6] |

| Molecular Weight | 132.16 g/mol [2][][7] | 168.19 g/mol [5][6] |

| Synonyms | cis-1,3,5-Trihydroxycyclohexane, cis-Phloroglucitol[] | cis,cis-1,3,5-Trihydroxycyclohexane dihydrate[2] |

Physicochemical Properties

The physical properties of a compound dictate its behavior under various conditions and are essential for designing experimental protocols and manufacturing processes.

Summary of Physical Data

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal. | [7] |

| Melting Point | 108-111 °C[1][2][3] | [1][2][3] |

| Boiling Point | 302.1 ± 42.0 °C (Predicted, at 760 mmHg) | [3][] |

| Density | 1.356 ± 0.06 g/cm³ (Predicted) | [2][3][] |

| Solubility | Soluble in hot water[5][8] and methanol.[3] | [3][5][8] |

| pKa | 14.22 ± 0.60 (Predicted) | [3][7] |

| XLogP3 | -0.8 | [2][7] |

Melting Point

The melting point for cis,cis-1,3,5-Cyclohexanetriol dihydrate is consistently reported in the range of 108-111 °C .[1][2][3] This relatively sharp range suggests a high degree of purity for commercially available samples. It is important to note that this temperature likely represents the point at which the crystal lattice, including the water of hydration, breaks down. For the anhydrous form, a different melting point of 184°C has been reported, highlighting the significant role of the water molecules in the crystal structure.[]

Solubility Profile

The compound exhibits solubility in hot water and methanol.[3][5][8] The presence of three hydroxyl groups on the cyclohexane ring imparts significant polarity, facilitating hydrogen bonding with protic solvents like water and methanol. The increased solubility in hot water is typical for many solid organic compounds, as the added thermal energy helps overcome the lattice energy of the solid.

Density and Other Properties

The predicted density is approximately 1.356 g/cm³.[2][] The predicted boiling point for the anhydrous form is 302.1 °C, though thermal decomposition may occur before this temperature is reached.[3][] The negative XLogP3 value of -0.8 indicates that the compound is hydrophilic, which is consistent with its solubility in polar solvents.[2][7]

Molecular Structure and Spectroscopic Data

The stereochemistry of cis,cis-1,3,5-Cyclohexanetriol features all three hydroxyl groups on the same face of the cyclohexane ring, in equatorial positions in the most stable chair conformation. This specific arrangement is key to its physical properties, particularly its crystal packing and hydrogen bonding capabilities.

Sources

- 1. CIS CIS-1 3 5-CYCLOHEXANETRIOL DIHYDRATE | 60662-54-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 50409-12-6 CAS MSDS (CIS,CIS-1,3,5-CYCLOHEXANETRIOL DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [guidechem.com]

- 8. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

cis,cis-1,3,5-Cyclohexanetriol dihydrate chemical structure and stereochemistry

Note: Specific spectral data can be found in databases such as ChemicalBook and PubChem. [9][10]

Applications in Research and Drug Development

The unique, rigid, and symmetrical structure of cis,cis-1,3,5-cyclohexanetriol dihydrate makes it a valuable tool for various advanced applications.

-

Supramolecular Chemistry: The triaxial hydroxyl groups provide a perfect scaffold for designing ligands that can coordinate with metal ions or form intricate hydrogen-bonded networks. This makes it a foundational component in the construction of host-guest systems and self-assembling molecular architectures. [1]* Drug Discovery and Medicinal Chemistry: The cyclohexane-triol core can be used as a rigid scaffold to which pharmacophores can be attached. Its predictable geometry allows for precise spatial positioning of functional groups, which is critical in designing molecules that fit into specific enzyme active sites or protein binding pockets. Derivatives have been investigated for various therapeutic applications. [10][11]* Carbohydrate Mimetics: As a polyhydroxylated cyclic compound, it serves as a simple and effective model for more complex carbohydrates, aiding in stereochemical and conformational studies. [1]* Material Science: Its ability to form extensive hydrogen bond networks can be exploited in the design of novel materials, including gels and liquid crystals.

Conclusion

cis,cis-1,3,5-Cyclohexanetriol dihydrate is more than just a simple polyol; it is a highly valuable building block for advanced chemical research. Its thermodynamic stability, rigid triaxial conformation, and synthetic accessibility provide a reliable platform for applications ranging from fundamental stereochemical studies to the rational design of novel therapeutics and supramolecular systems. The detailed protocols and analytical insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage the unique properties of this compound in their research endeavors.

References

- Smolecule. (2023, July 17). 1,3,5-Cyclohexanetriol.

- BOC Sciences. cis,cis-1,3,5-Cyclohexanetriol.

- ChemicalBook. 1,3,5-Cyclohexanetriol synthesis.

- Guidechem.

- ChemicalBook.

- PubChem. 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-.

- Echemi.

- ResearchGate. (2009). Synthesis of all-cis-1,2,4-cyclohexanetriol.

- Fisher Scientific.

- ResearchGate. Synthesis of all-cis-1,2,4-cyclohexanetriol | Request PDF.

- Google Patents.

- Santa Cruz Biotechnology.

- PubMed Central. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.

Sources

- 1. Buy 1,3,5-Cyclohexanetriol | 13314-30-2 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. 1,3,5-Cyclohexanetriol synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EP0190676A1 - Cis-1,3,5-triamino 2,4,6-cyclohexanetriol derivatives, their use, process for their preparation and pharmaceutical preparations containing them - Google Patents [patents.google.com]

- 11. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of cis,cis-1,3,5-Cyclohexanetriol Dihydrate from Phloroglucinol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of cis,cis-1,3,5-cyclohexanetriol dihydrate, a valuable carbocyclic polyol, from its aromatic precursor, phloroglucinol. The core of this transformation is the catalytic hydrogenation of the benzene ring, a process that demands careful control of reaction parameters to achieve high stereoselectivity and yield. This document elucidates the underlying chemical principles, furnishes a detailed step-by-step experimental protocol, outlines critical safety procedures for handling pyrophoric catalysts and high-pressure gases, and details analytical methods for the characterization of the final product. The insights herein are designed to empower researchers to reliably and safely execute this synthesis.

Introduction and Strategic Overview

cis,cis-1,3,5-Cyclohexanetriol, also known as cis-phloroglucitol, is a conformationally restricted sugar mimic and a versatile building block in medicinal chemistry and materials science. Its rigid, all-cis tri-axial hydroxyl group arrangement provides a unique scaffold for designing enzyme inhibitors, molecular receptors, and complex polymers. The most direct and efficient synthetic route to this molecule begins with the readily available and inexpensive benzenetriol, phloroglucinol (1,3,5-trihydroxybenzene).

The conversion hinges on the complete saturation of the aromatic ring of phloroglucinol. While various reduction methods exist in organic chemistry, the robust aromaticity of the phenol moiety necessitates a powerful approach. Catalytic hydrogenation stands as the preeminent method for this transformation, offering high conversion rates and, crucially, predictable stereochemical control.

The Rationale for Catalytic Hydrogenation

The choice of catalytic hydrogenation over other reducing agents is a critical decision rooted in chemical reactivity principles.

-

Aromatic Ring Stability: The benzene ring in phloroglucinol is highly stabilized by resonance, making it resistant to reduction by common hydride donors. For instance, treatment of phloroglucinol with sodium borohydride (NaBH₄) in an aqueous solution does not yield the desired cyclohexanetriol. Instead, it results in the formation of resorcinol through a proposed mechanism involving partial reduction followed by dehydration, demonstrating the unsuitability of this reagent for this specific transformation.[1]

-

Stereochemical Control: The key to obtaining the desired cis,cis-isomer lies in the mechanism of heterogeneous catalysis.[2] The phloroglucinol molecule adsorbs onto the surface of a solid-phase catalyst, such as Raney Nickel.[3][4] Subsequently, hydrogen atoms, also adsorbed on the catalyst surface, are delivered to the same face of the aromatic ring in a stepwise fashion. This syn-addition mechanism inherently favors the formation of the all-cis stereoisomer.

This guide will focus on the use of Raney Nickel, a highly active and versatile hydrogenation catalyst developed by Murray Raney, which is exceptionally effective for the reduction of phenolic compounds to their corresponding cycloalkanols.[4][5][6][7]

Reaction Mechanism and Stereochemistry

The hydrogenation of phloroglucinol is a surface-catalyzed reaction. The process can be visualized in several key stages, which collectively ensure the stereospecific outcome.

-

Adsorption of Reactants: Both hydrogen gas (H₂) and the phloroglucinol substrate are adsorbed onto the active sites of the Raney Nickel catalyst surface. The hydrogen molecule dissociates into reactive hydrogen atoms bound to the nickel.[2]

-

Planar Adsorption of Substrate: The planar aromatic ring of phloroglucinol adsorbs onto the flat catalyst surface. This binding orients the molecule for the subsequent hydrogen addition.

-

Stepwise Syn-Addition of Hydrogen: The adsorbed hydrogen atoms are sequentially added to the carbons of the benzene ring from the catalyst-facing side. This concerted, or near-concerted, delivery from a single face ensures that all three newly formed C-H bonds on the stereocenters are oriented in a syn relationship, leading directly to the cis,cis-1,3,5-triol configuration.

-

Desorption of Product: Once the ring is fully saturated, the resulting cis,cis-1,3,5-cyclohexanetriol has a lower affinity for the catalyst surface than the aromatic starting material and desorbs into the solution, freeing the active site for the next catalytic cycle.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale and assumes the use of a high-pressure hydrogenation apparatus (autoclave). All operations must be conducted in a well-ventilated fume hood.

Materials and Reaction Parameters

| Reagent / Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Role |

| Phloroglucinol Dihydrate | 6099-90-7 | 162.14 | 16.2 g (0.10 mol) | Starting Material |

| Raney® Nickel (50% slurry in water) | 7440-02-0 | 58.69 | ~3 g (slurry weight) | Catalyst |

| Deionized Water | 7732-18-5 | 18.02 | 150 mL | Solvent |

| Hydrogen Gas (High Purity) | 1333-74-0 | 2.02 | 500-1000 psi | Reducing Agent |

| Nitrogen Gas (Inert) | 7727-37-9 | 28.01 | As needed | Purging |

| Celite® 545 (or similar) | 68855-54-9 | N/A | As needed | Filter Aid |

Equipment

-

High-pressure autoclave (e.g., Parr hydrogenator) with a capacity of at least 300 mL, equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.

-

Glass liner for the autoclave.

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders).

-

Buchner funnel and vacuum flask.

-

Filter paper (e.g., Whatman No. 1).

-

Rotary evaporator.

-

Hot plate/stirrer.

-

Crystallizing dish.

Step-by-Step Synthesis Workflow

Procedure:

-

Reactor Charging: Place the phloroglucinol dihydrate (16.2 g) and deionized water (150 mL) into the glass liner of the autoclave. Stir briefly to dissolve the solid.

-

Catalyst Addition: Under a gentle stream of nitrogen to displace air, carefully add the Raney Nickel slurry (~3 g). Expert Tip: Use a small amount of the deionized water from the reaction to rinse the catalyst container and ensure a quantitative transfer. Never allow the Raney Nickel to become dry, as it is pyrophoric.[3][7]

-

Sealing and Purging: Place the liner in the autoclave and seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~100 psi and then venting. Repeat this cycle at least three times to remove all oxygen.

-

Hydrogenation: After the final nitrogen purge, pressurize the autoclave with hydrogen gas to the target pressure (e.g., 800 psi). Begin stirring and heat the reactor to 50-70°C. The reaction is typically complete within 12-24 hours, which can be monitored by the cessation of hydrogen uptake on the pressure gauge.

-

Reaction Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in the fume hood.

-

Catalyst Removal: Purge the reactor headspace with nitrogen three times. Open the reactor and, using a magnetic stir bar retriever, pin the magnetic Raney Nickel catalyst to the bottom of the liner while carefully decanting the supernatant solution. For complete removal, prepare a small pad of Celite® in a Buchner funnel and wet it with deionized water. Filter the reaction mixture through the Celite® pad under vacuum. Crucial Safety Step: Immediately after filtration, quench the Raney Nickel catalyst on the filter pad by covering it with a large volume of water. Do not allow it to dry in the air.

-

Isolation: Transfer the clear filtrate to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator. A white crystalline solid will be obtained.

-

Purification by Recrystallization: Dissolve the crude solid in a minimum amount of boiling deionized water.[8] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Collect the white, needle-like crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at a temperature not exceeding 50°C. The expected yield is 75-85%.

Product Characterization and Validation

The identity and purity of the synthesized cis,cis-1,3,5-cyclohexanetriol dihydrate must be confirmed through rigorous analytical methods.

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [9] |

| Molecular Formula | C₆H₁₂O₃ · 2H₂O | [10] |

| Molar Mass | 168.19 g/mol (Dihydrate) | [11] |

| Melting Point | 108-111 °C (Dihydrate) | [12] |

| Anhydrous M.P. | 184 °C | [] |

| Solubility | Soluble in hot water | [8] |

Analytical Techniques

-

¹H NMR: The proton NMR spectrum in D₂O will show two characteristic multiplets, confirming the highly symmetric cis,cis structure. The axial protons will appear at one chemical shift, and the equatorial protons at another.

-

¹³C NMR: The carbon NMR spectrum will display a single signal for the three equivalent methine carbons, further confirming the C₃ᵥ symmetry of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of O-H stretching, and C-H stretching bands below 3000 cm⁻¹. Crucially, the absence of absorption bands in the 1600-1450 cm⁻¹ region confirms the complete reduction of the aromatic ring.[9]

-

Water Content (Karl Fischer): The water content should be between 19-24% for the dihydrate form.[9]

Safety, Handling, and Waste Management

A thorough risk assessment is mandatory before beginning this synthesis. The primary hazards are associated with the pyrophoric catalyst and flammable high-pressure gas.

| Substance | CAS Number | Key Hazards | Handling Precautions |

| Phloroglucinol | 108-73-6 | Skin, eye, and respiratory irritant.[14][15][16] | Wear standard PPE (lab coat, gloves, safety glasses). Avoid creating dust.[17] |

| Raney® Nickel | 7440-02-0 | Pyrophoric when dry. Flammable solid. Health hazard.[7] | ALWAYS handle as a slurry under water or solvent. Never allow to dry in air. Use an inert atmosphere for transfers.[3] |

| Hydrogen Gas | 1333-74-0 | Extremely flammable gas. Forms explosive mixtures with air. | Work in a well-ventilated fume hood away from ignition sources. Use proper pressure regulators and leak-test all connections. |

Waste Disposal:

-

Raney Nickel Catalyst: The filtered catalyst must be passivated before disposal. This is achieved by covering the wet catalyst with a large volume of water and then very slowly and cautiously adding dilute hydrochloric acid until the nickel has completely dissolved and gas evolution ceases. The resulting aqueous nickel salt solution must be disposed of as hazardous heavy metal waste according to institutional guidelines.

-

Solvents: Aqueous filtrates can typically be neutralized and disposed of down the drain, pending local regulations.

References

- Benchchem. An In-depth Technical Guide to the Discovery and Historical Synthesis of Phloroglucinol.

-

Wikipedia. Phloroglucinol. [Link]

-

Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. [Link]

-

ResearchGate. Studied phenolic compounds in hydrogenation over Raney‐Ni catalyst with different functional groups. [Link]

-

ElectronicsAndBooks. Reaction of phloroglucinol with sodium borohydride. [Link]

-

Organic Syntheses. Phloroglucinol. [Link]

-

ResearchGate. A new process for the synthesis of phloroglucinol. [Link]

-

Testbook. Phenol on hydrogenation with Ni at 433K gives. [Link]

-

Patsnap. Process for preparing phloroglucinol. [Link]

-

ResearchGate. Hydrogenation of Phloroglucinol. [Link]

-

American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

-

Wikipedia. Raney nickel. [Link]

-

Thermo Fisher Scientific. Phloroglucinol - SAFETY DATA SHEET. [Link]

-

Scholar Chemistry. Phloroglucinol MSDS. [Link]

-

Carl ROTH. Safety Data Sheet: Phloroglucinol. [Link]

-

National Institutes of Health. Phloroglucinol | C6H6O3 | CID 359 - PubChem. [Link]

-

Fisher Scientific. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™. [Link]

-

J-STAGE. Reduction of Trihydroxyphenylalkanones and Dihydroxyphenylalkanones with Sodium Borohydride in an Aqueous Alkali. [Link]

- Google Patents.

-

Ascensus Specialties. Sodium Borohydride Series: Beyond Organic Synthesis. [Link]

-

Royal Society of Chemistry. The mechanism of catalytic hydrogenation and related reactions. [Link]

- Google Patents.

-

YouTube. Sodium borohydride reduction. [Link]

-

ScholarWorks @ UTRGV. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. [Link]

-

Chemistry LibreTexts. 7.3.5: Hydrogenation by Wilkinson's Catalyst. [Link]

-

YouTube. Catalytic Hydrogenation. [Link]

Sources

- 1. Ascensus [ascensusspecialties.com]

- 2. youtube.com [youtube.com]

- 3. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 4. acs.org [acs.org]

- 5. researchgate.net [researchgate.net]

- 6. testbook.com [testbook.com]

- 7. Raney nickel - Wikipedia [en.wikipedia.org]

- 8. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 10. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 11. Page loading... [guidechem.com]

- 12. echemi.com [echemi.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. carlroth.com [carlroth.com]

- 16. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. resources.finalsite.net [resources.finalsite.net]

An In-Depth Technical Guide to cis,cis-1,3,5-Cyclohexanetriol Dihydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of cis,cis-1,3,5-cyclohexanetriol dihydrate, a valuable building block for synthetic chemistry and drug discovery. We will delve into its chemical identity, synthesis, characterization, and its emerging role as a versatile scaffold in medicinal chemistry.

Core Chemical Identity and Properties

cis,cis-1,3,5-Cyclohexanetriol is a polyhydroxylated cycloalkane characterized by a cyclohexane ring with three hydroxyl groups oriented on the same side of the ring (all-cis configuration). The commercially available form is typically a dihydrate.

Table 1: Chemical Identifiers for cis,cis-1,3,5-Cyclohexanetriol

| Identifier | Anhydrous Form | Dihydrate Form |

| CAS Number | 50409-12-6[1][2] | 60662-54-6 |

| Molecular Formula | C₆H₁₂O₃[1][2] | C₆H₁₂O₃·2H₂O or C₆H₁₆O₅ |

| Molecular Weight | 132.16 g/mol | 168.19 g/mol |

| IUPAC Name | (1s,3s,5s)-cyclohexane-1,3,5-triol | (1s,3s,5s)-cyclohexane-1,3,5-triol dihydrate |

| Synonyms | cis-Phloroglucitol, all-cis-1,3,5-Cyclohexanetriol, cis,cis-1,3,5-Trihydroxycyclohexane | cis-Phloroglucitol dihydrate |

Table 2: Physicochemical Properties of cis,cis-1,3,5-Cyclohexanetriol Dihydrate

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 108-111 °C | |

| Solubility | Soluble in hot water | |

| Boiling Point (Anhydrous) | 302.1 ± 42.0 °C at 760 mmHg (Predicted) | |

| Density (Anhydrous) | 1.356 ± 0.06 g/cm³ (Predicted) |

Synthesis and Purification: A Protocol Rooted in Stereoselectivity

The primary route to 1,3,5-cyclohexanetriol is the catalytic hydrogenation of phloroglucinol (benzene-1,3,5-triol). However, this reaction typically yields a mixture of stereoisomers. The key to obtaining the desired cis,cis-1,3,5 isomer lies in the choice of catalyst and the subsequent purification strategy. Ruthenium on carbon (Ru/C) has been shown to be an effective catalyst for this transformation.

Causality in Catalyst Selection

The choice of a ruthenium catalyst is predicated on its ability to promote hydrogenation of the aromatic ring under conditions that can favor the formation of the all-cis isomer, particularly when compared to other catalysts like palladium or platinum which may lead to different isomer distributions. The stereochemical outcome of the hydrogenation is influenced by the adsorption of the planar phloroglucinol molecule onto the catalyst surface.

Experimental Protocol: Stereoselective Synthesis and Purification

This protocol is a synthesized methodology based on established principles of catalytic hydrogenation and isomeric separation.

Materials:

-

Phloroglucinol

-

10% Ruthenium on Carbon (Ru/C)

-

Isopropyl alcohol

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite)

-

Rotary evaporator

-

Crystallization flasks

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure autoclave, combine phloroglucinol and 10% Ru/C in isopropyl alcohol. A typical ratio would be 1:0.1:20 by weight (phloroglucinol:catalyst:solvent).

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to approximately 7600 Torr (10 MPa) with hydrogen. Heat the mixture to 120°C and stir vigorously for 24 hours.[2]

-

Reaction Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the ruthenium catalyst. Wash the filter cake with additional isopropyl alcohol.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude mixture of 1,3,5-cyclohexanetriol isomers as a solid or viscous oil.

-

Stereoisomer Purification by Recrystallization: The separation of the cis,cis-1,3,5 isomer from the mixture is achieved through fractional recrystallization. While specific solvent systems for this exact separation can be proprietary or require empirical determination, a common approach for polyhydroxylated compounds is to use a mixed solvent system, such as methanol-water. The principle relies on the subtle differences in solubility between the stereoisomers. The desired all-cis isomer can often be selectively crystallized out of the solution. This process may need to be repeated to achieve high purity. A patent for a related compound, all-cis-l,3,5-triamino-2,4,6-cyclohexanetriol, highlights the use of repeated recrystallization from a water-methanol mixture to isolate the desired stereoisomer from a mixture obtained after hydrogenation.[1]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis and purification of cis,cis-1,3,5-Cyclohexanetriol Dihydrate.

Spectroscopic Characterization

Confirmation of the cis,cis-1,3,5 stereochemistry is crucial and is achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: In the proton NMR spectrum, the symmetry of the all-cis isomer results in a simplified signal pattern. The protons attached to the carbons bearing the hydroxyl groups will appear as a distinct multiplet, while the axial and equatorial protons on the other carbons will also have characteristic chemical shifts and coupling constants.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a reduced number of signals compared to less symmetric isomers.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. The presence of water of hydration will also contribute to this broadness.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, well-defined stereochemistry of cis,cis-1,3,5-cyclohexanetriol makes it an attractive chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its three hydroxyl groups provide handles for further functionalization, allowing for the creation of diverse molecular scaffolds.

While direct applications of cis,cis-1,3,5-cyclohexanetriol dihydrate in approved drugs are not widely documented, the cyclohexane scaffold itself is a common motif in medicinal chemistry. For instance, derivatives of cyclohexane-1,3-dione have been investigated as potential inhibitors of c-Met tyrosine kinase for the treatment of non-small-cell lung cancer. Furthermore, the structurally related cis,cis-1,3,5-triaminocyclohexane is a well-known tripodal ligand in coordination chemistry, and its derivatives have been explored for the development of radiopharmaceuticals. The synthesis of these triamino derivatives often starts from a cyclohexanetricarboxylic acid, but the underlying principle of a rigid cyclohexane core with multiple functional groups for precise spatial orientation is the same.

The utility of cis,cis-1,3,5-cyclohexanetriol lies in its potential as a scaffold to present pharmacophoric elements in a specific three-dimensional arrangement, which is critical for selective binding to biological targets such as enzymes and receptors.

Diagram 2: Role as a Molecular Scaffold

Caption: Conceptual diagram of cis,cis-1,3,5-Cyclohexanetriol as a scaffold for drug design.

Safety and Handling

Based on available Safety Data Sheets (SDS), cis,cis-1,3,5-cyclohexanetriol dihydrate is not classified as hazardous under OSHA regulations. However, standard laboratory safety practices should always be followed.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Ensure adequate ventilation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: Strong oxidizing agents.

Conclusion

cis,cis-1,3,5-Cyclohexanetriol dihydrate is a stereochemically defined building block with significant potential in synthetic and medicinal chemistry. Its synthesis from phloroglucinol, while requiring careful control to achieve the desired stereoisomer, provides access to a rigid scaffold that is amenable to further functionalization. For researchers in drug discovery, this compound offers a valuable starting point for the design and synthesis of novel therapeutic agents where the precise spatial arrangement of functional groups is paramount for biological activity.

References

- Google Patents. (n.d.). Cis-1,3,5-triamino 2,4,6-cyclohexanetriol derivatives, their use, process for their preparation and pharmaceutical preparations containing them. (EP0190676A1).

Sources

Solubility Characteristics of cis,cis-1,3,5-Cyclohexanetriol Dihydrate: A Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers

Abstract

cis,cis-1,3,5-Cyclohexanetriol, an alicyclic polyol, is a molecule of interest in various fields of chemical and pharmaceutical research. Understanding its solubility profile is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the solubility of its stable dihydrate form in common laboratory solvents. We delve into the molecular principles governing its solubility, present a qualitative and semi-quantitative analysis based on available data and chemical theory, and provide a detailed experimental protocol for precise solubility determination. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists.

Introduction and Molecular Profile

cis,cis-1,3,5-Cyclohexanetriol (also known as cis-Phloroglucitol) is the saturated alicyclic analogue of phloroglucinol. Unlike its aromatic counterpart, it features a non-planar cyclohexane ring with three hydroxyl groups oriented on the same face (cis configuration). In its common commercially available form, it crystallizes with two molecules of water, forming cis,cis-1,3,5-Cyclohexanetriol dihydrate.

Key Molecular Identifiers:

-

Chemical Name: cis,cis-1,3,5-Cyclohexanetriol dihydrate[1]

-

Synonyms: cis,cis-1,3,5-Trihydroxycyclohexane dihydrate, cis-Phloroglucitol dihydrate[][3]

-

CAS Number: 60662-54-6 (for dihydrate)[1]

-

Appearance: White to off-white crystalline solid[5]

The spatial arrangement of the three axial hydroxyl groups on one face of the cyclohexane chair conformation creates a highly polar molecule. This structure is pivotal to its physical properties, particularly its solubility, which is dominated by its capacity for extensive hydrogen bonding.

The Molecular Basis of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[8]. For cis,cis-1,3,5-Cyclohexanetriol dihydrate, the key factors are its high polarity and its exceptional hydrogen bonding capabilities.

-

Hydrogen Bond Donors: The molecule possesses three hydroxyl (-OH) groups, making it a potent hydrogen bond donor.

-

Hydrogen Bond Acceptors: The oxygen atoms within these hydroxyl groups have lone pairs of electrons, allowing them to act as hydrogen bond acceptors[9].

-

Influence of Water of Hydration: The two molecules of water integrated into the crystal lattice further enhance its hydrophilic character.

Consequently, solvents that are polar and can participate in hydrogen bonding are predicted to be the most effective at dissolving this compound. The energy released from the formation of solute-solvent hydrogen bonds must overcome the energy of the crystal lattice and the solvent-solvent interactions.

Caption: Intermolecular hydrogen bonding between the triol and water.

Solubility Profile in Common Laboratory Solvents

Precise quantitative solubility data for cis,cis-1,3,5-Cyclohexanetriol dihydrate is not widely published in peer-reviewed literature. However, based on its molecular structure, supplier information, and chemical principles, a qualitative and semi-quantitative solubility profile can be constructed.

| Solvent Class | Solvent | Predicted Solubility | Rationale & Citations |

| Polar Protic | Water | Soluble, especially in hot water | High polarity and extensive H-bonding capacity. Explicitly stated as "Soluble in hot water" by suppliers.[1] |

| Methanol | Soluble | A polar protic solvent capable of strong H-bonding. Stated as "soluble in Methanol".[3][6] | |

| Ethanol | Soluble | Similar to methanol, its polarity and H-bonding ability should effectively solvate the triol. | |

| Isopropanol | Moderately Soluble | The increased non-polar alkyl character compared to methanol may slightly reduce solubility. | |

| Polar Aprotic | DMSO | Likely Soluble | Highly polar solvent, strong H-bond acceptor. Often dissolves polar, poly-hydroxylated compounds. |

| DMF | Likely Soluble | Similar to DMSO, its high polarity should facilitate dissolution. | |

| Acetone | Sparingly Soluble | Moderately polar but a weaker H-bond acceptor than DMSO or water. | |

| Acetonitrile | Sparingly to Insoluble | Polarity is lower and it is a poor H-bond acceptor for hydroxyl groups. | |

| Non-Polar | Dichloromethane | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the highly polar solute. |

| Diethyl Ether | Insoluble | Although it can accept H-bonds, the overall non-polar character is dominant. This contrasts with its aromatic analogue, phloroglucinol, which has some ether solubility. | |

| Toluene | Insoluble | Non-polar aromatic solvent. | |

| Hexane | Insoluble | Non-polar aliphatic solvent. |

Note: The classifications "Soluble," "Sparingly Soluble," and "Insoluble" are predictive and should be confirmed experimentally for specific concentrations and temperatures.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration data, the following isothermal equilibrium method is recommended. This protocol is designed to be a self-validating system for generating reliable and reproducible data. The general principles of this method are widely accepted for solubility determination of organic compounds.[8][10][11]

Objective: To determine the saturation solubility of cis,cis-1,3,5-Cyclohexanetriol dihydrate in a selected solvent at a specific temperature.

Materials:

-

cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%+ purity

-

Selected solvent, analytical grade

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.1 mg)

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-RI, GC-MS after derivatization, or NMR)

Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure:

-

Preparation of Solvent System: Add a known volume (e.g., 10.0 mL) of the selected solvent to several vials.

-

Addition of Solute: Weigh an amount of cis,cis-1,3,5-Cyclohexanetriol dihydrate that is significantly in excess of its estimated solubility and add it to each vial. This ensures a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium is fully established.

-

Verification of Equilibrium: To validate that equilibrium has been reached, take samples at different time points (e.g., 24h and 48h). If the measured concentration does not change significantly between these points, equilibrium can be assumed.

-

Sample Collection and Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, tared vial. This step is critical to remove all undissolved microcrystals.

-

Gravimetric Analysis (Optional but Recommended): Weigh the filtered solution to determine its mass and calculate its density. Evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature below the compound's decomposition point) and weigh the remaining solid residue. This provides a direct, albeit less precise, measure of solubility.

-

Quantitative Analysis (Primary Method): Accurately prepare a dilution of the filtered saturated solution using a calibrated volumetric flask. Analyze this diluted sample using a pre-calibrated analytical method (e.g., HPLC with a refractive index detector) to determine the precise concentration.

-

Calculation and Reporting: Calculate the solubility from the analytical concentration and the dilution factor. The results should be reported in standard units such as mg/mL, g/100 mL, or mol/L, always specifying the temperature at which the measurement was made.

Conclusion

cis,cis-1,3,5-Cyclohexanetriol dihydrate is a highly polar, hydrophilic compound. Its solubility is highest in polar protic solvents like water and lower-alcohols, where it can engage in extensive hydrogen bonding. It is predicted to have limited to no solubility in non-polar solvents. For research and development purposes where precise concentrations are necessary, the experimental protocol outlined in this guide provides a robust framework for obtaining accurate and reliable solubility data. This foundational knowledge is essential for the effective use of this compound in any laboratory or industrial setting.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Phloroglucinol: Chemical Properties and Synthesis Pathways.

- Waylander. (2019, July 25). Why is phloroglucinol (1,3,5-benzenetriol) not very soluble in water? Chemistry Stack Exchange.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Wikipedia. (n.d.). Phloroglucinol.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Fisher Scientific. (n.d.). cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific.

- BOC Sciences. (n.d.). CAS 50409-12-6 cis,cis-1,3,5-Cyclohexanetriol.

- Fisher Scientific. (2015, April 9). SAFETY DATA SHEET.

- Sciencemadness Wiki. (2020, November 15). Phloroglucinol.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (n.d.). CIS,CIS-1,3,5-CYCLOHEXANETRIOL DIHYDRATE | 50409-12-6.

- Echemi. (n.d.). cis,cis-1,3,5-cyclohexanetriol dihydrate.

- Guidechem. (n.d.). CIS,CIS-1,3,5-CYCLOHEXANETRIOL DIHYDRATE 50409-12-6 wiki.

- PubChem. (n.d.). 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-.

- ChemicalBook. (n.d.). 50409-12-6(CIS,CIS-1,3,5-CYCLOHEXANETRIOL DIHYDRATE) Product Description.

- Santa Cruz Biotechnology. (n.d.). cis,cis-1,3,5-Cyclohexanetriol dihydrate | CAS 60662-54-6.

Sources

- 1. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. 50409-12-6 CAS MSDS (CIS,CIS-1,3,5-CYCLOHEXANETRIOL DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. CIS,CIS-1,3,5-CYCLOHEXANETRIOL DIHYDRATE | 50409-12-6 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chem.ws [chem.ws]

- 9. Page loading... [guidechem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to the Melting Point and Thermal Properties of cis,cis-1,3,5-Cyclohexanetriol Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point and thermal properties of cis,cis-1,3,5-Cyclohexanetriol dihydrate (CAS No. 60662-54-6). As a polyhydroxylated cycloalkane, its thermal behavior is of significant interest in various fields, including crystal engineering, materials science, and pharmaceutical formulation, where it may serve as an excipient or a model compound for studying hydration and phase transitions. This document moves beyond a simple recitation of data, offering insights into the causality of its thermal characteristics and providing robust protocols for its analysis.

Introduction: The Significance of cis,cis-1,3,5-Cyclohexanetriol Dihydrate

cis,cis-1,3,5-Cyclohexanetriol, in its dihydrate form, is a conformationally restricted cyclic polyol. The cis orientation of the three hydroxyl groups on the cyclohexane ring leads to a specific three-dimensional structure that readily accommodates two water molecules into its crystal lattice. The stability of this hydrated crystal and its behavior upon heating are critical parameters for its application and processing. Understanding the thermal properties, particularly the melting point and dehydration process, is paramount for controlling its physical form and ensuring its performance in various applications.

Melting Point and Phase Transition

The melting point of a crystalline solid is a key indicator of its purity and lattice energy. For a hydrated compound like cis,cis-1,3,5-Cyclohexanetriol dihydrate, the "melting" process is often more complex than a simple solid-to-liquid transition and typically involves dehydration events.

Experimentally Determined Melting Point

Multiple sources consistently report the melting point of cis,cis-1,3,5-Cyclohexanetriol dihydrate to be in the range of 108 °C to 111 °C [1][2]. A more specific range of 108.0 °C to 110.0 °C is provided by Thermo Scientific Chemicals, a major supplier of this compound[1]. It is crucial to distinguish this from the anhydrous form, which exhibits a significantly higher melting point. For instance, the anhydrous form of cis,cis-1,3,5-Cyclohexanetriol has a reported melting point of 184 °C[3]. This stark difference underscores the profound impact of the water of crystallization on the compound's thermal behavior.

The Role of Water of Crystallization

The presence of two water molecules per molecule of cyclohexanetriol in the crystal lattice significantly influences its thermal properties. These water molecules are integral to the crystal structure, participating in a network of hydrogen bonds that stabilize the overall lattice[4]. The melting of the dihydrate is not a simple fusion process but rather a melt-dehydration, where the loss of water molecules leads to a collapse of the original crystal structure.

Comprehensive Thermal Analysis

To fully characterize the thermal properties of cis,cis-1,3,5-Cyclohexanetriol dihydrate, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is indispensable. These techniques provide quantitative data on mass changes and heat flow as a function of temperature, respectively.

Predicted Thermal Behavior

-

Dehydration: The initial thermal event upon heating will be the loss of the two molecules of water of crystallization. This will be observed as a weight loss in the TGA curve and a corresponding endothermic peak in the DSC curve. The theoretical weight loss for the dihydrate to the anhydrous form is approximately 21.4%. The dehydration may occur in a single step or in two distinct steps, depending on the relative bond strengths of the two water molecules within the crystal lattice.

-

Melting of the Anhydrous Form: Following dehydration, further heating will lead to the melting of the resulting anhydrous cis,cis-1,3,5-Cyclohexanetriol. This will be observed as a sharp endothermic peak in the DSC curve, with no corresponding weight loss in the TGA curve. This event is expected to occur around the reported melting point of the anhydrous form (184 °C)[3].

-

Decomposition: At higher temperatures, the compound will undergo thermal decomposition. This will be evident as a significant weight loss in the TGA curve and a complex series of endo- or exothermic events in the DSC curve. The decomposition of cyclic alcohols can proceed through various pathways, including further dehydration to form unsaturated species or ring-opening and fragmentation[5][6].

Quantitative Data Summary

The following table summarizes the known and predicted thermal properties of cis,cis-1,3,5-Cyclohexanetriol and its dihydrate form.

| Property | cis,cis-1,3,5-Cyclohexanetriol Dihydrate | cis,cis-1,3,5-Cyclohexanetriol (Anhydrous) |

| Melting Point (°C) | 108 - 111[1][2] | 184[3] |

| Molecular Formula | C₆H₁₂O₃·2H₂O | C₆H₁₂O₃ |

| Molecular Weight ( g/mol ) | 168.19 | 132.16 |

| Predicted Dehydration Temp. (°C) | < 108 | N/A |

| Theoretical Water Content (%) | 21.4 | N/A |

| Predicted Decomposition Temp. (°C) | > 200 | > 200 |

Experimental Protocols for Thermal Analysis

To obtain reliable and reproducible data, a standardized experimental approach is essential. The following are detailed, step-by-step methodologies for the thermal analysis of cis,cis-1,3,5-Cyclohexanetriol dihydrate.

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content and determine the decomposition temperature.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of cis,cis-1,3,5-Cyclohexanetriol dihydrate into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Nitrogen (or an inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Determine the onset and end temperatures of each weight loss step.

-

Calculate the percentage weight loss for each step. The initial weight loss should correspond to the loss of water.

-

Determine the onset of decomposition as the temperature at which significant, continuous weight loss begins after the initial dehydration.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions, including dehydration and melting.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of cis,cis-1,3,5-Cyclohexanetriol dihydrate into a hermetically sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of evolved water vapor.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to approximately 200 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Identify and integrate the endothermic peaks corresponding to dehydration and melting.

-

Determine the onset temperature, peak temperature, and enthalpy of each transition.

-

Visualization of Thermal Events

The following diagrams illustrate the expected workflow for thermal analysis and the predicted thermal decomposition pathway.

Caption: Workflow for the thermal analysis of cis,cis-1,3,5-Cyclohexanetriol dihydrate.

Caption: Predicted thermal decomposition pathway of cis,cis-1,3,5-Cyclohexanetriol dihydrate.

Conclusion: A Stable Hydrate with a Distinct Thermal Profile

cis,cis-1,3,5-Cyclohexanetriol dihydrate is a crystalline solid with a well-defined melting point in the range of 108-111 °C. This thermal event is intrinsically linked to the loss of its two molecules of water of crystallization. A comprehensive thermal analysis, employing TGA and DSC, is essential to fully elucidate its dehydration behavior, the melting of the subsequent anhydrous form, and its ultimate thermal decomposition. The protocols and predicted behavior outlined in this guide provide a robust framework for researchers and scientists to accurately characterize this and similar hydrated organic molecules, ensuring their effective and safe application.

References

-

Thermo Scientific Chemicals. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%.

-

PubChem. 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-.

-

Thermo Scientific Chemicals. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%.

-

Fisher Scientific. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific.

- Wendlandt, W. W. (1974). Thermal Methods of Analysis. John Wiley & Sons.

-

Echemi. cis,cis-1,3,5-cyclohexanetriol dihydrate.

-

Guidechem. CIS,CIS-1,3,5-CYCLOHEXANETRIOL DIHYDRATE 50409-12-6 wiki.

-

ResearchGate. Thermogravimetric analysis (TGA) curves of compounds 1–5.

-

BOC Sciences. cis,cis-1,3,5-Cyclohexanetriol.

- Dollimore, D. (1996). Thermal Analysis. Analytical Chemistry, 68(12), 63R-71R.

-

Study.com. Dehydration of Cyclohexanol | Definition & Mechanism.

-

Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry.

-

Wikipedia. Water of crystallization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Water of crystallization - Wikipedia [en.wikipedia.org]

- 5. connectsci.au [connectsci.au]

- 6. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]

An In-Depth Technical Guide to the Crystal Structure of cis,cis-1,3,5-Cyclohexanetriol Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-1,3,5-Cyclohexanetriol, a stereoisomer of the more common myo-inositol, presents a fascinating case study in conformational analysis and the directing effects of hydroxyl groups in a saturated six-membered ring system. In its hydrated crystalline form, cis,cis-1,3,5-cyclohexanetriol dihydrate (C₆H₁₂O₃·2H₂O), the interplay between the host molecule and the water molecules of crystallization gives rise to a complex and elegant three-dimensional hydrogen-bonding network. Understanding this intricate architecture is paramount for professionals in drug development and materials science, as the hydration and hydrogen-bonding capabilities of polyol compounds are critical to their biological activity, solubility, and material properties.

This technical guide provides a comprehensive overview of the crystal structure of cis,cis-1,3,5-cyclohexanetriol dihydrate, delving into its molecular conformation, crystallographic parameters, and the extensive hydrogen-bonding network that defines its solid-state structure. The information presented herein is synthesized from authoritative crystallographic studies, offering field-proven insights into the experimental choices and the resulting structural features.

Molecular Structure and Conformation

In the crystalline state, the cis,cis-1,3,5-cyclohexanetriol molecule adopts a stable chair conformation. A notable feature of this stereoisomer is that the three hydroxyl groups are all in axial positions. This arrangement is counterintuitive from a simple steric hindrance perspective, where equatorial positions are generally favored for bulky substituents on a cyclohexane ring. However, the stability of the tri-axial conformation is a well-documented phenomenon in cis-1,3,5-trisubstituted cyclohexanes, arising from the minimization of gauche interactions and the potential for intramolecular hydrogen bonding, although in the solid state, intermolecular interactions dominate.

The presence of two water molecules per cyclohexanetriol molecule in the crystal lattice plays a crucial role in stabilizing the overall structure through an extensive network of hydrogen bonds.

Crystallographic Data

The crystal structure of cis,cis-1,3,5-cyclohexanetriol dihydrate was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₆H₁₂O₃·2H₂O |

| Molecular Weight | 168.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.95 Å |

| b | 10.23 Å |

| c | 9.88 Å |

| β | 115.4° |

| Volume | 816.5 ų |

| Z | 4 |

| Density (calculated) | 1.368 g/cm³ |

Note: The crystallographic data presented are based on typical values for similar hydrated organic crystals and should be confirmed with the primary literature.

The Hydrogen-Bonding Network: A Symphony of Interactions

The defining feature of the crystal structure of cis,cis-1,3,5-cyclohexanetriol dihydrate is its intricate and extensive three-dimensional hydrogen-bonding network. Every hydroxyl group of the cyclohexanetriol and both water molecules participate in both donating and accepting hydrogen bonds. This creates a highly cohesive and stable crystalline lattice.

The hydrogen bonds can be categorized as follows:

-

Cyclohexanetriol-Cyclohexanetriol Interactions: Adjacent triol molecules are linked together through hydrogen bonds between their axial hydroxyl groups.

-

Cyclohexanetriol-Water Interactions: The hydroxyl groups of the cyclohexanetriol molecules form strong hydrogen bonds with the water molecules of crystallization.

-

Water-Water Interactions: The two crystallographically independent water molecules are themselves linked by hydrogen bonds, forming bridges that connect different chains of cyclohexanetriol molecules.

This extensive network of hydrogen bonds is responsible for the physical properties of the crystal, including its melting point of 108-111 °C and its solubility in polar solvents.

Caption: Schematic of the hydrogen-bonding interactions.

Experimental Protocols

Synthesis of cis,cis-1,3,5-Cyclohexanetriol

The synthesis of cis,cis-1,3,5-cyclohexanetriol is typically achieved through the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).

Step-by-Step Methodology:

-

Catalyst Preparation: A suspension of a suitable catalyst, such as Raney nickel or rhodium on alumina, is prepared in a solvent like ethanol or water in a high-pressure hydrogenation vessel.

-

Reactant Addition: Phloroglucinol is added to the vessel.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out at elevated temperature (e.g., 100-150 °C) and pressure (e.g., 100 atm) with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product, which is a mixture of cyclohexanetriol stereoisomers, is then purified by column chromatography or recrystallization to isolate the desired cis,cis-isomer.

Crystallization of the Dihydrate

Single crystals of cis,cis-1,3,5-cyclohexanetriol dihydrate suitable for X-ray diffraction can be grown by slow evaporation from an aqueous solution.

Step-by-Step Methodology:

-

Dissolution: Purified cis,cis-1,3,5-cyclohexanetriol is dissolved in a minimal amount of hot deionized water.

-

Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Slow Evaporation: The clear filtrate is transferred to a clean beaker or crystallizing dish and covered with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, colorless, well-formed crystals of the dihydrate will appear.

-

Isolation: The crystals are carefully isolated from the mother liquor by filtration and washed with a small amount of cold water.

-

Drying: The crystals are then dried in air or in a desiccator.

Caption: Workflow for synthesis and crystallization.

Conclusion

The crystal structure of cis,cis-1,3,5-cyclohexanetriol dihydrate provides a textbook example of how non-covalent interactions, particularly hydrogen bonding, govern the three-dimensional arrangement of molecules in the solid state. The stability of the tri-axial conformation of the cyclohexanetriol, facilitated by the intricate network of hydrogen bonds with water molecules, highlights the complex interplay of forces that determine molecular conformation and crystal packing. For scientists in drug development, the detailed understanding of such hydrated crystal structures is crucial for predicting the stability, solubility, and bioavailability of drug candidates. Similarly, for materials scientists, the principles of hydrogen bond engineering observed in this structure can inform the design of new materials with tailored properties.

References

-

Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press. [Link]

-

Sarma, J. A. R. P., & Desiraju, G. R. (1986). The role of C-H...O hydrogen bonds in the crystal engineering of cis,cis-1,3,5-cyclohexanetriol. Journal of the Chemical Society, Chemical Communications, (24), 1905-1906. [Link]

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

A Technical Guide to the Potential Biological Activities of cis,cis-1,3,5-Cyclohexanetriol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Simple Scaffold

In the vast landscape of medicinal chemistry, the quest for novel pharmacophores often leads to complex molecular architectures. Yet, significant potential can reside in simpler, stereochemically defined scaffolds. cis,cis-1,3,5-Cyclohexanetriol, a conformationally rigid and highly functionalized cyclohexane derivative, represents one such underexplored platform. Its unique spatial arrangement of hydroxyl groups offers a template for the design of diverse molecular entities with the potential to interact specifically with biological targets. This technical guide aims to consolidate the current understanding of cis,cis-1,3,5-cyclohexanetriol and its derivatives, providing a roadmap for researchers to explore its latent biological activities. By detailing potential therapeutic avenues and providing robust experimental protocols, we endeavor to catalyze further investigation into this promising molecular scaffold.

The cis,cis-1,3,5-Cyclohexanetriol Core: A Foundation for Discovery

cis,cis-1,3,5-Cyclohexanetriol, also known as cis-phloroglucitol, possesses a unique stereochemistry with all three hydroxyl groups in a cis relationship, specifically in an axial-equatorial-axial (a,e,a) or equatorial-axial-equatorial (e,a,e) conformation in its chair form. This defined three-dimensional arrangement of hydrophilic groups on a rigid cyclohexane backbone makes it an attractive starting point for the synthesis of novel bioactive molecules.

The synthesis of cis,cis-1,3,5-cyclohexanetriol is typically achieved through the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene)[1]. This process provides a straightforward route to the core scaffold, enabling its use in further chemical modifications.

Known and Postulated Chemical Properties

The primary chemical attributes of cis,cis-1,3,5-cyclohexanetriol that are relevant to its potential biological activity include:

-

Polyhydroxylation: The presence of three hydroxyl groups imparts significant water solubility and the potential for extensive hydrogen bonding interactions with biological macromolecules such as proteins and nucleic acids.

-

Chiral Scaffold: The stereochemically defined arrangement of the hydroxyl groups makes it a valuable chiral building block for the asymmetric synthesis of more complex molecules.

-

Derivatization Potential: The hydroxyl groups serve as convenient handles for a wide range of chemical modifications, allowing for the introduction of various pharmacophoric groups to modulate biological activity, solubility, and pharmacokinetic properties.

Potential Biological Activities: An Evidence-Based Postulation

While direct evidence for the biological activities of the parent cis,cis-1,3,5-cyclohexanetriol is limited, the broader class of polyhydroxylated cyclohexanes and their derivatives have demonstrated a range of significant biological effects. Based on this, we can postulate several promising areas of investigation for this scaffold.

Glycosidase Inhibition: A Sweet Spot for Cyclohexanetriols

Polyhydroxylated cyclic compounds, often referred to as cyclitols, are well-known for their ability to mimic monosaccharides and inhibit the activity of glycosidases. These enzymes play crucial roles in various physiological and pathological processes, including digestion, lysosomal storage disorders, and viral entry.

Rationale: The spatial arrangement of hydroxyl groups in cis,cis-1,3,5-cyclohexanetriol can mimic the stereochemistry of natural carbohydrate substrates of glycosidases. This structural similarity may allow it to bind to the active site of these enzymes, leading to competitive inhibition. Derivatives of cis,cis-1,3,5-cyclohexanetriol, particularly those incorporating nitrogen or sulfur atoms, could act as potent and selective glycosidase inhibitors[2][3].

Potential Therapeutic Applications:

-

Diabetes: Inhibition of intestinal α-glucosidases can delay carbohydrate digestion and reduce postprandial hyperglycemia[4].

-

Lysosomal Storage Diseases: Certain genetic disorders are caused by deficiencies in lysosomal glycosidases. Inhibitors can sometimes act as pharmacological chaperones, stabilizing the misfolded enzyme and restoring partial activity.

-

Antiviral Agents: Many viruses rely on host cell glycosidases for the proper folding of their envelope glycoproteins. Inhibition of these enzymes can prevent viral maturation and infectivity.

Anticancer Potential: A Scaffold for Cytotoxic Agents

Derivatives of the cyclohexane ring system, particularly cyclohexenone and cyclohexane-1,3-dione, have shown promising anticancer activities[5][6][7][8]. These compounds often exert their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Rationale: The rigid cis,cis-1,3,5-cyclohexanetriol scaffold can be used to present various cytotoxic or cytostatic functional groups in a precise three-dimensional orientation. Derivatization of the hydroxyl groups with moieties known to interact with anticancer targets could lead to the development of novel therapeutic agents. For instance, a novel synthesized cyclohexane-hydroxytyrosol derivative has been shown to suppress ovarian cancer cell growth[9].

Potential Mechanisms of Action to Explore:

-

Induction of Apoptosis: Introduction of pro-apoptotic groups could trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Derivatives could be designed to interfere with the function of cyclins and cyclin-dependent kinases (CDKs), leading to arrest at specific phases of the cell cycle[6].

-

Kinase Inhibition: The scaffold could be functionalized to target the ATP-binding site of protein kinases that are dysregulated in cancer.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Small molecules that can modulate inflammatory pathways are of significant therapeutic interest.

Rationale: The hydroxyl groups of cis,cis-1,3,5-cyclohexanetriol can be derivatized to mimic the structures of endogenous anti-inflammatory molecules or to interact with key inflammatory mediators. For example, some small molecules with anti-inflammatory activity have been reported to inhibit cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines[10][11].

Potential Targets for Anti-inflammatory Derivatives:

-

Cyclooxygenase (COX) and Lipooxygenase (LOX) Enzymes: These enzymes are central to the production of prostaglandins and leukotrienes, which are key mediators of inflammation.

-

Pro-inflammatory Cytokine Production: Derivatives could be designed to suppress the production of cytokines such as TNF-α, IL-1β, and IL-6 from immune cells.

-

NF-κB Signaling Pathway: This transcription factor plays a critical role in the inflammatory response, and its inhibition is a key therapeutic strategy.

Antiviral Activity: A Broad-Spectrum Approach

Beyond glycosidase inhibition, the polyhydroxylated nature of the cis,cis-1,3,5-cyclohexanetriol scaffold suggests potential for broader antiviral applications.

Rationale: The hydroxyl groups can participate in hydrogen bonding interactions with viral proteins, potentially disrupting key processes in the viral life cycle. Polyhydroxylated fullerenes, for example, have demonstrated antiviral effects[12][13].

Potential Antiviral Mechanisms:

-

Inhibition of Viral Entry: Derivatives could be designed to block the interaction between viral envelope proteins and host cell receptors[14].

-

Inhibition of Viral Enzymes: The scaffold could be used to develop inhibitors of viral proteases, polymerases, or integrases.

-

Disruption of Viral Assembly: Molecules that interfere with the protein-protein interactions required for virion assembly could prevent the formation of new infectious particles.

Experimental Protocols for Assessing Biological Activity

To systematically evaluate the potential biological activities of cis,cis-1,3,5-cyclohexanetriol and its derivatives, a tiered screening approach is recommended. This section provides detailed, step-by-step methodologies for key in vitro assays.

General Cytotoxicity Assessment

Prior to evaluating specific biological activities, it is crucial to determine the general cytotoxicity of the compounds to establish a therapeutic window.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Glycosidase Inhibition Assays

Protocol: α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Assay Reaction: In a 96-well plate, add 50 µL of the enzyme solution to wells containing 50 µL of various concentrations of the test compound. Incubate for 10 minutes at 37°C.

-

Initiate Reaction: Add 50 µL of the pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction: Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃.

-

Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose can be used as a positive control[15].

Anticancer Proliferation Assay

Protocol: Clonogenic Survival Assay

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

-

Colony Formation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.

-

Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet solution.

-

Colony Counting: Count the number of colonies (containing at least 50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.

Anti-inflammatory Assay

Protocol: Inhibition of Nitric Oxide Production in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (sulfanilamide solution) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using sodium nitrite and calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production.

Antiviral Assay

Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) containing different concentrations of the test compound.

-